1-Iodo-3-(2-methoxyethoxy)benzene

Descripción general

Descripción

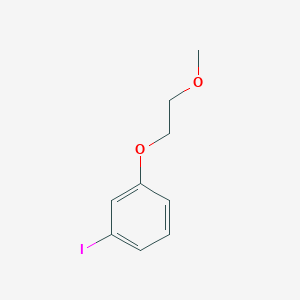

1-Iodo-3-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H11IO2. It is a derivative of benzene, where an iodine atom is substituted at the first position and a 2-methoxyethoxy group is substituted at the third position. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Iodo-3-(2-methoxyethoxy)benzene can be synthesized from 3-iodophenol and 1-bromo-2-methoxyethane. The reaction typically involves the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-Iodo-3-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) under conditions like reflux in polar solvents.

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation reactions can produce iodinated phenols.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Iodo-3-(2-methoxyethoxy)benzene serves as a versatile building block in organic synthesis. Its iodo substituent allows for various substitution reactions, making it valuable for creating more complex molecules.

- Reactivity in Cross-Coupling Reactions : The presence of the iodine atom makes this compound an ideal candidate for cross-coupling reactions such as Suzuki and Sonogashira reactions. These reactions are crucial for forming carbon-carbon bonds, which are foundational in organic synthesis.

- Formation of Aryl Ethers : The methoxyethoxy group enhances the compound's ability to participate in nucleophilic substitution reactions, facilitating the formation of aryl ethers. This is particularly useful in synthesizing compounds with enhanced solubility and stability.

Medicinal Chemistry

The biological evaluation of this compound has revealed potential applications in drug development.

- Antimicrobial Activity : Studies have shown that iodine-containing compounds exhibit antimicrobial properties. The compound's structure may enhance its interaction with bacterial membranes, making it a candidate for developing new antimicrobial agents.

- Targeting Nicotinic Receptors : Research indicates that derivatives of iodo-substituted phenols can selectively antagonize nicotinic acetylcholine receptors. This suggests that this compound could be explored for its effects on neurological conditions or as a potential therapeutic agent for addiction treatment .

Material Science

In material science, this compound has been investigated for its properties in polymer chemistry and as a precursor for functional materials.

- Polymerization Initiator : The compound can act as an initiator in radical polymerization processes, leading to the synthesis of polymers with specific functionalities. Its ability to generate radicals upon decomposition makes it suitable for creating advanced materials with tailored properties.

- Fluorescent Probes : There is potential for using derivatives of this compound as fluorescent probes in biological imaging. The unique electronic properties imparted by the methoxyethoxy group may enhance fluorescence characteristics, making them useful for tracking cellular processes .

Table 1: Summary of Applications

Case Study: Antimicrobial Activity Evaluation

In a recent study evaluating the antimicrobial effects of iodine-containing compounds, this compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 1-Iodo-3-(2-methoxyethoxy)benzene involves its reactivity as an electrophile due to the presence of the iodine atom. The iodine atom can participate in electrophilic aromatic substitution reactions, where it is replaced by other nucleophiles. The 2-methoxyethoxy group can also influence the reactivity and stability of the compound by donating electron density to the aromatic ring .

Comparación Con Compuestos Similares

1-Iodo-2-(2-methoxyethoxy)benzene: Similar structure but with the 2-methoxyethoxy group at the second position.

1-Iodo-4-(2-methoxyethoxy)benzene: Similar structure but with the 2-methoxyethoxy group at the fourth position.

1-Bromo-3-(2-methoxyethoxy)benzene: Similar structure but with a bromine atom instead of iodine.

Uniqueness: 1-Iodo-3-(2-methoxyethoxy)benzene is unique due to the specific positioning of the iodine and 2-methoxyethoxy groups, which can influence its reactivity and applications in different chemical reactions and research fields .

Actividad Biológica

1-Iodo-3-(2-methoxyethoxy)benzene, a compound characterized by its unique structural features, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is an organoiodine compound with a molecular formula of C10H13IO2 and a CAS number of 388111-03-3. Its structure includes an iodine atom, which is known to influence biological interactions significantly.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, particularly those involved in metabolic pathways. It may act as an inhibitor or activator depending on the target enzyme's nature.

- Receptor Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems by modulating receptor activity, particularly in the central nervous system .

Neurotransmitter Effects

The compound's interaction with neurotransmitter systems has been highlighted in studies focusing on its potential applications in treating neurological disorders. It is believed to modulate the levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive function .

In Vitro Studies

In vitro experiments have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, a study noted that certain benzene derivatives exhibited cytotoxic effects against B-16 melanoma cells, suggesting that this compound might share similar properties .

In Vivo Studies

Animal model studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. While direct studies on this compound are scarce, related compounds have shown varying effects based on dosage. Low doses often enhance metabolic activity, while higher doses may lead to toxicity and cell damage .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications:

- Absorption and Distribution : The compound is expected to be absorbed through the gastrointestinal tract when administered orally and distributed via blood circulation to various tissues.

- Metabolism : It likely undergoes metabolism through cytochrome P450 enzymes, influencing its efficacy and safety profile.

- Excretion : Metabolites are expected to be excreted primarily through urine.

Summary Table of Biological Activities

Q & A

Q. Basic: What are the optimal synthetic routes for 1-Iodo-3-(2-methoxyethoxy)benzene in laboratory settings?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a similar iodobenzene derivative was prepared using a Suzuki-Miyaura coupling between an iodinated aromatic precursor and a boronic acid (or ester) in the presence of Pd catalysts under inert conditions . Alternative methods include Ullmann-type couplings for aryl iodide functionalization, requiring Cu catalysts and elevated temperatures. Optimization of reaction parameters (e.g., solvent polarity, temperature, ligand choice) is critical for yield improvement.

Q. Basic: What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR can confirm the methoxyethoxy substituent's position and iodine’s electronic effects on aromatic protons (e.g., deshielding of adjacent protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature).

- X-ray Crystallography : For structural elucidation, though crystallization may require derivatization due to iodine’s bulk.

Q. Basic: What safety protocols are essential during handling and disposal?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .

- Waste Management : Collect halogenated waste separately and dispose via certified hazardous waste facilities to prevent environmental release of iodine residues .

- Fire Safety : Use CO or dry chemical extinguishers; avoid water due to potential hydrogen iodide gas formation .

Q. Intermediate: How does the methoxyethoxy group influence the compound’s reactivity in electrophilic substitution?

The methoxyethoxy group acts as an electron-donating substituent via resonance, activating the aromatic ring toward electrophilic attack. However, steric hindrance from the ethoxy chain may direct substitution to the para position relative to iodine. Experimental validation using nitration or halogenation reactions can map regioselectivity, with comparative analysis via HPLC or TLC .

Q. Advanced: How can researchers resolve contradictions in reported reaction yields for iodine-mediated couplings?

Discrepancies often arise from:

- Catalyst Purity : Trace impurities in Pd/Cu catalysts can deactivate reactive sites. Use freshly distilled solvents and recrystallized ligands.

- Oxygen Sensitivity : Ensure rigorous inert atmosphere (N/Ar) during reactions, as oxygen can oxidize iodide intermediates.

- Substrate Ratios : Optimize stoichiometry of coupling partners (e.g., boronic acids) to minimize side reactions. Statistical tools like Design of Experiments (DoE) can systematically evaluate variable interactions .

Q. Advanced: What mechanistic insights exist for iodine’s role in cross-coupling reactions?

Iodine’s polarizability and weak C-I bond facilitate oxidative addition with Pd(0) catalysts, forming Pd(II) intermediates. Comparative studies with bromo/chloro analogs show faster kinetics for aryl iodides due to lower bond dissociation energy. Mechanistic probes (e.g., radical traps, kinetic isotope effects) can distinguish between concerted vs. stepwise pathways .

Q. Advanced: How does the compound’s stability vary under different storage conditions?

- Light Sensitivity : Iodine’s photolability necessitates storage in amber glass at 2–8°C to prevent degradation to diiodo byproducts .

- Moisture : Hydrolysis of the methoxyethoxy group is minimal in anhydrous environments but accelerates in acidic/alkaline conditions. Monitor via periodic NMR or FT-IR for ether cleavage.

Q. Advanced: What are its applications in synthesizing bioactive molecules?

The iodine atom serves as a versatile handle for late-stage functionalization in medicinal chemistry. For example:

- Anticancer Agents : Iodine can be replaced via halogen exchange (e.g., Finkelstein reaction) to introduce radioisotopes (e.g., I) for imaging .

- Antimicrobial Scaffolds : The methoxyethoxy group enhances solubility for in vitro bioactivity assays, as seen in analogous benzaldehyde derivatives .

Q. Advanced: How to address challenges in scaling up synthesis without compromising purity?

- Continuous Flow Systems : Improve heat/mass transfer for exothermic coupling reactions, reducing side product formation .

- Purification : Use silica gel chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol/water mixtures.

Q. Advanced: What computational methods predict its behavior in catalytic cycles?

Density Functional Theory (DFT) calculations can model:

Propiedades

IUPAC Name |

1-iodo-3-(2-methoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO2/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTFETDTUZVJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301300834 | |

| Record name | 1-Iodo-3-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388111-03-3 | |

| Record name | 1-Iodo-3-(2-methoxyethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=388111-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-3-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-3-(2-methoxyethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.